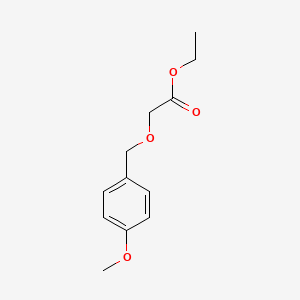

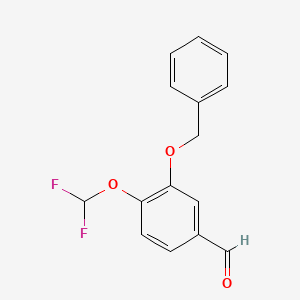

6-Iodo-4-(piperidin-1-yl)quinazoline

説明

“6-Iodo-4-(piperidin-1-yl)quinazoline” is a compound that belongs to the class of quinazolines . Quinazolines are important heterocycles in medicinal chemistry and possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry . In a study, a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS spectra analyses .Molecular Structure Analysis

Quinazolines and quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis

Quinazolines and quinazolinones are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . They are a large class of biologically active compounds that exhibited a broad spectrum of biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem .科学的研究の応用

Synthesis and Chemical Reactivity

6-Iodo-4-(piperidin-1-yl)quinazoline and its derivatives are central to the development of efficient synthesis methods for complex quinazoline compounds. For instance, a study outlines an efficient dual-catalyst system using piperidine and molecular iodine for synthesizing coumarin-bearing quinazolinone derivatives, showcasing the compound's utility in facilitating multi-component reactions (A. Alizadeh, R. Ghanbaripour, & Long‐Guan Zhu, 2014). Another research effort describes the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, highlighting the compound's role in generating potential antimicrobial agents (D. S. Babu, D. Srinivasulu, & V. Kotakadi, 2015).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored, with several studies synthesizing novel compounds to evaluate their efficacy against various bacterial and fungal strains. One study focused on synthesizing novel quinazoline derivatives that exhibited significant antimicrobial activity, suggesting the compound's utility in developing new antibacterial and antifungal agents (Osarodion Peter Osarumwense, 2019).

Antitumor and Anticancer Properties

Research into the antitumor and anticancer properties of this compound derivatives has yielded promising results. Studies have demonstrated the synthesis of quinazoline compounds with significant in vitro antitumor activity against various cancer cell lines, indicating the compound's potential as a scaffold for developing novel anticancer therapies. For example, a series of quinazolinone derivatives showed remarkable antitumor activity, highlighting the compound's relevance in cancer research (Mohamed H. Hekal & F. S. A. Abu El‐Azm, 2018).

Fluorescent Probes for DNA Detection

The compound's derivatives have also found applications in the development of fluorescent probes for DNA detection, with novel benzimidazo[1,2-a]quinolines substituted with piperidine showing potential for this purpose. This research underscores the versatility of this compound in creating probes that could significantly enhance molecular biology studies (N. Perin, M. Hranjec, G. Pavlović, & G. Karminski-Zamola, 2011).

作用機序

Target of Action

The primary target of 6-Iodo-4-(piperidin-1-yl)quinazoline is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway plays a key regulatory role in various cellular physiological processes, including cell growth, proliferation, survival, and metabolism .

Mode of Action

This compound acts as an inhibitor of the PI3K signaling pathway . By inhibiting PI3K, it disrupts the normal functioning of this pathway, leading to changes in cell growth and proliferation .

Biochemical Pathways

The PI3K signaling pathway is the primary biochemical pathway affected by this compound . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, inhibiting this pathway can have significant downstream effects on tumor growth and development .

Pharmacokinetics

The piperidine nucleus, a component of this compound, is known to be widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Result of Action

The inhibition of the PI3K signaling pathway by this compound can lead to significant molecular and cellular effects. In vitro anticancer assays have shown that similar compounds can induce cell cycle arrest at the G2/M phase and cell apoptosis . These results suggest that this compound might serve as a lead compound for the development of PI3K inhibitors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the development of new drugs to manage infectious diseases is often driven by the increasing microbial resistance to marketed therapeutic agents . Therefore, the action environment of antimicrobial agents like this compound would likely involve considerations of antibiotic resistance.

特性

IUPAC Name |

6-iodo-4-piperidin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3/c14-10-4-5-12-11(8-10)13(16-9-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWZTQWKONLVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)

![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)

![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)

![Imidazo[1,2-a]pyrazine-2-acetonitrile](/img/structure/B3145695.png)